6-Dehydroestrone

Description

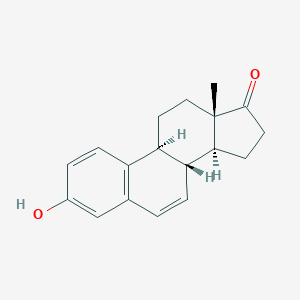

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRRIQCGCGCMQA-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043221 | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-12-0 | |

| Record name | 6-Dehydroestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Dehydroestrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Dehydroestrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a New Estrogen: Unearthing the Discovery and Historical Context of 6-Dehydroestrone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and historical context of 6-Dehydroestrone (Δ⁶-estrone), a pivotal, albeit less-heralded, molecule in the annals of steroid chemistry. While the limelight often falls on foundational estrogens like estrone and estradiol, the introduction of a double bond in the B-ring at the C6-C7 position represented a significant step in the exploration of hormonal structure-activity relationships. This document provides a comprehensive overview of the scientific landscape in the early 20th century, the experimental hurdles faced by pioneering chemists, and the nascent methodologies that led to the synthesis and characterization of this modified steroid. Through a meticulous examination of the historical record, this guide aims to provide researchers and drug development professionals with a nuanced understanding of the intellectual and technical foundations upon which modern steroid hormone research is built.

Introduction: The Golden Age of Steroid Chemistry

The early decades of the 20th century marked a "golden age" for steroid research. Following the isolation and structural elucidation of cholesterol, the scientific community was in a fervent race to uncover the structures and functions of the sex hormones. In 1929, Adolf Butenandt and, independently, Edward A. Doisy, successfully isolated and purified estrone, the first estrogenic hormone to be identified. This landmark achievement, which earned Butenandt the Nobel Prize in Chemistry in 1939, opened the floodgates for the investigation of other steroid hormones and their physiological roles.

The 1930s witnessed an explosion of research in this field. The primary focus was twofold: the isolation of new hormones from natural sources and the chemical modification of known steroids to understand their structure-activity relationships and to create novel therapeutic agents. It was within this dynamic and competitive environment that the story of 6-Dehydroestrone begins.

The Quest for Novel Estrogenic Compounds

The prevailing scientific paradigm of the time was that even minor structural modifications to the steroid nucleus could lead to profound changes in biological activity. This spurred chemists to explore a variety of chemical transformations on the estrane scaffold. Dehydrogenation, the removal of hydrogen atoms to create double bonds, was a particularly attractive strategy as it could alter the planarity and electronic configuration of the molecule, potentially influencing its interaction with biological targets.

The Discovery of 6-Dehydroestrone

While a definitive, singular "discovery" of 6-Dehydroestrone in the same vein as the celebrated isolation of estrone is not prominently documented in readily available historical summaries, its emergence is intrinsically linked to the broader efforts to synthesize and characterize derivatives of estrone. The introduction of a double bond at the 6,7-position of the estrone molecule was a logical step for the leading research groups of the era.

The synthesis of 6-Dehydroestrone was a non-trivial task in the 1930s. The methods for introducing unsaturation into the steroid B-ring were still in their infancy and often resulted in low yields and complex mixtures of products.

Early Synthetic Approaches: A Glimpse into the Chemist's Toolkit

The pioneering chemists of the 1930s and 1940s did not have the luxury of the sophisticated analytical and synthetic tools available today. Structure elucidation relied heavily on meticulous elemental analysis, classical chemical degradation reactions, and melting point determinations. The synthesis of new steroid derivatives was an arduous process of trial and error, guided by a deep understanding of organic reaction mechanisms.

One of the plausible early routes to 6-Dehydroestrone would have involved the introduction of a leaving group at the 6- or 7-position of an estrone derivative, followed by an elimination reaction to form the double bond.

Hypothetical Early Synthetic Workflow:

Caption: Hypothetical early synthetic workflow for 6-Dehydroestrone.

This multi-step process would have been fraught with challenges, including regioselectivity in the halogenation step and the potential for side reactions during elimination. The final purification of 6-Dehydroestrone from the reaction mixture would have relied on fractional crystallization, a painstaking and often inefficient technique.

Historical Context: The State of Steroid Analysis

The characterization of a newly synthesized compound like 6-Dehydroestrone in the pre-spectroscopic era was a formidable task. The primary methods available included:

-

Elemental Analysis: To determine the empirical formula.

-

Melting Point: A sharp melting point was a key indicator of purity.

-

Chemical Derivatization: Formation of derivatives (e.g., acetates, benzoates) with distinct melting points to confirm the presence of functional groups.

-

Biological Assays: The ultimate confirmation of estrogenic activity would have been through in vivo assays, such as the Allen-Doisy test, which measured the induction of estrus in ovariectomized rodents.

The absence of techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) meant that the unambiguous determination of the position of the newly introduced double bond was a significant challenge, often relying on indirect evidence from degradation studies.

Early Biological Interest and Significance

While 6-Dehydroestrone did not achieve the same level of fame as other synthetic estrogens like ethinylestradiol, its creation was a valuable contribution to the field. 6-Dehydroestrone is a steroid hormone and a derivative of estrone.[1] It is characterized by the absence of a hydrogen atom at the 6-position of the estrone molecule, which contributes to its unique biological activity.[1] This compound is found in trace amounts in the human body and is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive functions.[1]

The synthesis and study of 6-Dehydroestrone and other estrone derivatives provided crucial data points for building the first structure-activity relationship models for estrogenic compounds. This knowledge was instrumental in guiding the development of more potent and selective estrogenic and anti-estrogenic drugs in the decades that followed. 6-Dehydroestrone can be synthesized in the laboratory and is of interest in research related to hormonal therapies and endocrine functions.[1]

Modern Perspectives and Conclusion

Today, 6-Dehydroestrone can be readily synthesized using modern, high-yielding methods. Its primary value lies in its role as a research tool and as a historical stepping stone in the development of steroid chemistry. The story of its discovery, though not marked by a single, dramatic event, is a testament to the ingenuity and perseverance of the early pioneers of steroid research.

This in-depth guide serves as a reminder of the foundational work that underpins our current understanding of steroid hormones. For researchers and drug development professionals, an appreciation of this historical context is not merely an academic exercise; it provides a deeper understanding of the evolution of the field and the intellectual lineage of the concepts and techniques that are employed today. The journey to understand and manipulate the steroid nucleus, exemplified by the synthesis of molecules like 6-Dehydroestrone, laid the groundwork for the development of a vast array of life-changing medicines.

References

- Butenandt, A. (1929). Über „Progynon" ein krystallisiertes weibliches Sexualhormon.

- Doisy, E. A., Veler, C. D., & Thayer, S. (1929). Folliculin from urine of pregnant women. American Journal of Physiology-Legacy Content, 90(2), 329-330.

- Inhoffen, H. H., & Hohlweg, W. (1938). Neue peroral wirksame weibliche Keimdrüsenhormon-Derivate: 17-Aethinyl-oestradiol und Pregnen-in-on-3-ol-17.

Sources

An In-Depth Technical Guide to 6-Dehydroestrone: Structure, Stereochemistry, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

6-Dehydroestrone is a significant steroid hormone and a derivative of estrone, placing it within the estrogen class of hormones.[1] Its structure is distinguished by an additional degree of unsaturation in the steroid's B-ring, a feature that critically influences its biological activity and receptor interaction.[1] As a metabolite and a synthetic intermediate, 6-Dehydroestrone is a molecule of considerable interest in endocrinology, medicinal chemistry, and hormonal therapy research.[1][2] This guide provides a detailed exploration of its molecular architecture, stereochemical identity, synthetic routes, and analytical validation protocols.

Key Physicochemical Properties

A summary of the core identifiers and properties of 6-Dehydroestrone is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | (8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one | [2][3] |

| Synonyms | 6,7-Dehydroestrone, Δ⁶-Estrone, 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | [1][4][5] |

| CAS Number | 2208-12-0 | [1][5] |

| Molecular Formula | C₁₈H₂₀O₂ | [1][5][6] |

| Molecular Weight | 268.35 g/mol | [1][6] |

| Appearance | White powder | [2] |

Elucidation of the Core Chemical Structure

The structure of 6-Dehydroestrone is built upon the classic four-ring steroid nucleus, but with specific modifications that define its identity.

The Steroid Backbone: An Estratetraene Framework

The foundational structure is the gonane skeleton, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together. In 6-Dehydroestrone, the A-ring is aromatic, a hallmark of estrogens. The presence of the C6-C7 double bond, in addition to the three double bonds in the A-ring, classifies the molecule as an estratetraene.

Functional Group Analysis

Three key functional groups dictate the chemical behavior of 6-Dehydroestrone:

-

C3-Phenolic Hydroxyl Group: The hydroxyl group on the aromatic A-ring imparts acidic properties and is a critical site for hydrogen bonding interactions with estrogen receptors.

-

C17-Ketone Group: A ketone in the D-ring at position 17 is characteristic of the estrone family. This site is metabolically susceptible to reduction to a secondary alcohol, yielding the corresponding estradiol derivative.

-

C6-C7 Alkene: The defining feature is the double bond between carbons 6 and 7 in the B-ring. This introduces regional planarity and alters the overall conformation of the steroid compared to its saturated counterpart, estrone.

Visualization of the Chemical Structure

The 2D structure of 6-Dehydroestrone, highlighting the ring and carbon numbering system, is depicted below.

Caption: 2D chemical structure of 6-Dehydroestrone.

Definitive Stereochemistry

The biological function of steroids is intrinsically linked to their precise three-dimensional arrangement. 6-Dehydroestrone possesses four chiral centers that define its absolute configuration.[2]

Mapping the Chiral Centers

The stereochemistry of 6-Dehydroestrone is consistent with the natural steroid series. The four key stereocenters are:

-

C8

-

C9

-

C13

-

C14

Ring Junction Stereochemistry

The fusion between the rings determines the overall shape of the molecule.

-

B/C Ring Fusion: The junction between rings B and C is trans. This is dictated by the relative orientation of the hydrogen at C9 (α, pointing down) and the hydrogen at C8 (β, pointing up).

-

C/D Ring Fusion: The junction between rings C and D is also trans, defined by the hydrogen at C14 (α) and the methyl group at C13 (β). This trans configuration is thermodynamically more stable and is characteristic of most natural steroids.

Absolute Configuration

The precise spatial arrangement is formally described by the Cahn-Ingold-Prelog (CIP) system, with the following assignments: 8R, 9S, 13S, 14S .[2][3] This specific configuration is essential for proper binding to the estrogen receptor.

Stereochemical Representation

The diagram below illustrates the stereochemical features of the molecule, using wedged and dashed bonds to represent the 3D orientation of key substituents.

Caption: Key stereochemical assignments in 6-Dehydroestrone.

Synthetic Pathways and Methodologies

While 6-Dehydroestrone is a natural metabolite, laboratory synthesis is crucial for producing sufficient quantities for research and for creating novel derivatives.[1]

Rationale for Synthesis

The primary motivation for synthesizing 6-Dehydroestrone is to investigate its biological activity, study its metabolism, and use it as a precursor for other estrogenic compounds with potentially unique pharmacological profiles.[2]

Key Synthetic Strategy: Dehydrogenation of Estrone Precursors

An efficient and high-yield approach to synthesizing Δ⁶-estrogens involves a two-step process starting from a suitably protected estrone derivative.[7] The core of this strategy is the targeted introduction of a double bond at the C6-C7 position. This is accomplished by first installing a leaving group at C6, followed by elimination.

Experimental Protocol: A Representative Two-Step Synthesis

The following protocol is based on the strategy of C6-hydroxylation followed by dehydration.[7]

Step 1: C6-Hydroxylation of a Protected Estrone

-

Objective: To introduce a hydroxyl group at the C6 position, which will serve as the precursor for the subsequent elimination reaction.

-

Rationale: Direct dehydrogenation can be challenging and may lack regioselectivity. The hydroxylation-elimination sequence provides excellent control. A "superbase" is required to deprotonate the relatively non-acidic C6 position, enabling subsequent reaction with an oxygen source.

-

Methodology:

-

Protect the C3-phenolic hydroxyl of estrone (e.g., as a methyl ether) to prevent interference.

-

Dissolve the protected estrone in a suitable anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a superbase (e.g., a mixture of an organolithium reagent and a potassium alkoxide) dropwise to generate the C6-carbanion.

-

Bubble oxygen gas through the solution or add a suitable electrophilic oxygen source to introduce the hydroxyl group at C6.

-

Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and perform an aqueous workup followed by chromatographic purification.

-

Step 2: Dehydration to Form the C6-C7 Double Bond

-

Objective: To eliminate the C6-hydroxyl group and the C7-hydrogen to form the target alkene.

-

Rationale: The Martin sulfurane reagent is a highly effective and mild dehydrating agent that minimizes side reactions and works well for sterically hindered alcohols.

-

Methodology:

-

Dissolve the purified 6-hydroxyestrone derivative from Step 1 in a dry, non-polar solvent (e.g., dichloromethane).

-

Add the Martin sulfurane reagent to the solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction, perform an aqueous workup, and purify the crude product via column chromatography to yield the protected 6-Dehydroestrone.

-

Deprotect the C3-hydroxyl group if necessary to obtain the final product.

-

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of 6-Dehydroestrone.

Structural Verification and Analytical Protocols

Unambiguous confirmation of the chemical structure and stereochemistry of a synthesized or isolated compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] For steroids, which often have many similar proton and carbon environments, a suite of 1D and 2D NMR experiments is required for full assignment.[9]

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and coupling constants. Key expected signals include the aromatic protons of the A-ring, the vinyl protons at C6 and C7, and the singlet for the C18 methyl group.

-

¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts are indicative of the carbon type (alkane, alkene, aromatic, carbonyl).

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the carbon skeleton.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting fragments of the molecule, particularly around quaternary carbons like C10 and C13.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded. This is the definitive NMR experiment for confirming stereochemical relationships, such as the trans fusion of the rings.

Protocol: X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides a definitive, three-dimensional map of the electron density in a molecule, allowing for the precise determination of its atomic structure in the solid state.[10][11]

-

Rationale: It is the gold standard for confirming bond lengths, bond angles, and, most importantly, the absolute configuration of all chiral centers.

-

Methodology:

-

Crystallization: Grow a high-quality single crystal of 6-Dehydroestrone by slow evaporation from a suitable solvent system. This is often the most challenging step.

-

Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections.

-

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule.[11] Computational software is then used to fit the known atoms (C, H, O) into this map and refine their positions to achieve the best agreement between the calculated and observed diffraction patterns. The final output is a complete 3D model of the molecule.

-

Biological Context and Activity

Interaction with Estrogen Receptors

As an estrogen, 6-Dehydroestrone exerts its biological effects by binding to estrogen receptors (ERα and ERβ).[1][6] This binding initiates a cascade of events, including receptor dimerization, translocation to the nucleus, and modulation of gene expression.[6] The specific conformation and electronic properties endowed by the Δ⁶ double bond influence its binding affinity and efficacy at these receptors compared to other estrogens.

Metabolic Significance

6-Dehydroestrone is recognized as an intermediate metabolite of estradiol.[6] Its presence and concentration in biological systems can provide insights into the metabolic pathways of more abundant estrogens.

Comparative Activity: The Importance of the Double Bond Position

The location of unsaturation in the steroid B-ring is a critical determinant of biological activity. For instance, the related compound Δ⁸,⁹-Dehydroestrone sulfate has been shown to be a tissue-selective estrogen.[12] It demonstrates potent estrogenic effects on bone preservation and the reduction of vasomotor symptoms while having minimal impact on other tissues typically affected by estrogens.[12] This highlights how subtle structural changes, such as the position of a double bond, can lead to significantly different pharmacological profiles, a key concept in modern drug development.

Conclusion

6-Dehydroestrone is a structurally distinct estrogen characterized by its C6-C7 double bond and a stereochemically defined tetracyclic framework. Its unique geometry influences its interaction with estrogen receptors and its metabolic fate. A thorough understanding of its structure, stereochemistry, and synthesis, validated by rigorous analytical methods like NMR and X-ray crystallography, is essential for its application in scientific research and as a potential scaffold for the development of novel, tissue-selective hormonal therapies.

References

-

BioOrganics. 6-Dehydroestrone. [Link]

-

precisionFDA. 6-DEHYDRO ESTRADIOL. [Link]

-

CORE. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A. [Link]

-

National Institutes of Health (NIH). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. [Link]

-

PubMed. New synthesis of delta 6-estrogens. [Link]

-

PubMed. [Chemical structural analysis of steroids by NMR spectroscopy]. [Link]

- Google Patents.

-

National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds. [Link]

-

ResearchGate. The percentage distribution of various biological activities associated.... [Link]

-

National Institutes of Health (NIH). x Ray crystallography. [Link]

-

ResearchGate. Crystallographic data and parameters of the X-ray diffraction experiment. [Link]

-

PubChemLite. 6-dehydroestrone (C18H20O2). [Link]

-

ResearchGate. Top: The X‐ray crystal structure of estrone derivative 18 (Deposition.... [Link]

-

ResearchGate. (PDF) Estrogen Activity and Novel Tissue Selectivity ofΔ 8,9-Dehydroestrone Sulfate in Postmenopausal Women. [Link]

-

MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]

Sources

- 1. CAS 2208-12-0: 6-Dehydroestrone | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - 6-dehydroestrone (C18H20O2) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. BioOrganics [bioorganics.biz]

- 6. 6-Dehydroestrone | CymitQuimica [cymitquimica.com]

- 7. New synthesis of delta 6-estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Biosynthesis of 6-Dehydroestrone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydroestrone is a naturally occurring estrogen, structurally characterized by an additional double bond at the C6-C7 position of the estrone steroid core. While recognized as a metabolite of estradiol and a component of conjugated equine estrogens, the precise enzymatic machinery governing its in vivo biosynthesis in humans remains an area of active investigation. This guide synthesizes the current understanding of the broader steroidogenic context, identifies the likely enzymatic precursors, and proposes a comprehensive, multi-tiered experimental strategy to definitively elucidate the pathway. We will delve into the established roles of cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs) in estrogen metabolism and outline robust in vitro, cell-based, and in vivo methodologies designed to identify and characterize the putative "estrone C6-C7 desaturase." This document serves as both a reference and a practical roadmap for researchers aiming to close this critical knowledge gap in steroid biochemistry.

Introduction: The Significance of 6-Dehydroestrone

6-Dehydroestrone is a steroid hormone classified as an estrogen and a derivative of estrone.[1] With the chemical formula C₁₈H₂₀O₂, its defining structural feature is the unsaturation at the C6-C7 position.[1] While present in trace amounts in the human body, it plays a role in physiological processes, including the regulation of the menstrual cycle and broader reproductive functions.[1] It is recognized as an intermediate metabolite of estradiol, detectable in biological fluids like urine.[1]

From a pharmacological perspective, 6-dehydroestrone and its derivatives are notable constituents of conjugated equine estrogens, a medication used in hormone replacement therapy. Understanding its endogenous formation is therefore crucial for comprehending not only baseline human physiology but also the metabolic fate and potential tissue-specific actions of related therapeutic agents.

The Established Landscape of Estrogen Biosynthesis

The synthesis of any estrogen, including 6-dehydroestrone, is a multi-step enzymatic process known as steroidogenesis, which begins with cholesterol. This pathway is orchestrated by two principal classes of enzymes: cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs).

The generalized pathway leading to the immediate precursor of 6-dehydroestrone is well-established:

-

Cholesterol to Pregnenolone: The process initiates with the conversion of cholesterol to pregnenolone, a rate-limiting step catalyzed by the mitochondrial enzyme CYP11A1 (cholesterol side-chain cleavage enzyme).

-

Formation of Androgens: Through a series of reactions involving enzymes like 3β-hydroxysteroid dehydrogenase (HSD3B2) and CYP17A1, pregnenolone is converted into androgens, primarily dehydroepiandrosterone (DHEA) and androstenedione.

-

Aromatization to Estrone: The final, definitive step in the formation of the primary estrogen, estrone, is the aromatization of androstenedione. This reaction is catalyzed exclusively by Aromatase (CYP19A1) , a member of the cytochrome P450 superfamily.[2][3][4] Aromatase is expressed in various tissues, including the gonads, adipose tissue, brain, and placenta, highlighting the potential for both systemic and local estrogen production.[2][3]

This established cascade firmly positions estrone as the direct precursor to 6-dehydroestrone. The central, unanswered question is which enzyme catalyzes the subsequent C6-C7 desaturation step.

Figure 2: A logical workflow for identifying the 6-Dehydroestrone biosynthetic enzyme.

Protocol 1: In Vitro Enzyme Screening

-

Objective: To identify which enzyme(s) from a complex mixture (liver microsomes) or a panel of candidates (recombinant CYPs) can convert estrone to 6-dehydroestrone.

-

Rationale: This direct, cell-free approach isolates the enzymatic reaction from confounding cellular processes, allowing for unambiguous identification and subsequent kinetic characterization. Human liver microsomes are used as they contain a comprehensive suite of drug- and steroid-metabolizing enzymes.

-

Materials:

-

Human Liver Microsomes (pooled from multiple donors)

-

Panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 3A4, etc.) co-expressed with cytochrome P450 reductase

-

Estrone (substrate)

-

6-Dehydroestrone (analytical standard)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

-

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (e.g., 0.5 mg/mL) or recombinant CYP (e.g., 20 pmol/mL), and the NADPH regenerating system.

-

Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

-

Initiation: Add estrone (e.g., final concentration of 10 µM) to start the reaction. Include a control reaction without NADPH to check for non-enzymatic degradation.

-

Incubation: Incubate at 37°C for a set time (e.g., 30-60 minutes). Linearity with time should be established in preliminary experiments.

-

Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge to pellet the protein. Transfer the supernatant for analysis.

-

-

Data Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method. [5]Monitor for the specific mass transition of the 6-dehydroestrone analytical standard.

-

Compare the peak area in the complete reaction to the NADPH-negative control. A significant increase confirms enzymatic activity.

-

Screen the panel of recombinant CYPs to pinpoint the specific isoform(s) responsible.

-

Protocol 2: Cell-Based Pathway Validation

-

Objective: To confirm that the identified candidate enzyme can produce 6-dehydroestrone within a living cell and to study its regulation.

-

Rationale: This step validates the in vitro findings in a more complex biological context, accounting for substrate uptake, cofactor availability, and potential competing metabolic pathways within the cell.

-

Materials:

-

Human hepatoma cell line (e.g., HepG2) or adrenal carcinoma cell line (e.g., H295R)

-

Cell culture medium and supplements

-

Stable isotope-labeled estrone (e.g., ¹³C₃-Estrone)

-

Hormones/cytokines for stimulation experiments (e.g., Forskolin, TCDD)

-

Cell lysis buffer

-

Solid-Phase Extraction (SPE) cartridges for sample cleanup

-

-

Methodology:

-

Cell Culture: Plate cells in 6-well plates and grow to ~80% confluency.

-

Treatment: Replace the medium with fresh medium containing ¹³C₃-Estrone (e.g., 1 µM). For regulation studies, co-treat with inducing agents (e.g., to upregulate CYP expression).

-

Time Course: Collect both the cell culture medium and the cell pellets (after lysis) at various time points (e.g., 0, 4, 8, 24 hours).

-

Sample Preparation:

-

Medium: Add an internal standard and perform SPE to extract steroids.

-

Cell Lysate: Precipitate proteins, add internal standard to the supernatant, and proceed to extraction.

-

-

-

Data Analysis:

-

Analyze the extracted samples by LC-MS/MS, monitoring for the mass transition of ¹³C₃-6-dehydroestrone.

-

Quantify the formation of the labeled product over time to determine the rate of cellular biosynthesis.

-

Protocol 3: In Vivo Confirmation in an Animal Model

-

Objective: To provide definitive evidence that the biosynthesis of 6-dehydroestrone occurs in a whole organism.

-

Rationale: This is the gold standard for confirming a metabolic pathway. It accounts for all physiological complexities, including absorption, distribution, metabolism, and excretion (ADME) across multiple organs.

-

Materials:

-

Animal model (e.g., female Sprague-Dawley rats)

-

Labeled precursor (e.g., ¹³C₃-Androstenedione or ¹³C₃-Estrone) formulated for administration (e.g., in a PEG vehicle)

-

Metabolic cages for urine/feces collection

-

Equipment for blood sampling

-

Tissue homogenization equipment

-

-

Methodology:

-

Dosing: Administer the labeled precursor to the animals via an appropriate route (e.g., oral gavage or intravenous injection).

-

Sample Collection:

-

Collect blood samples at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours). Process to obtain plasma.

-

House animals in metabolic cages and collect urine for 24-48 hours.

-

At the end of the study, harvest key tissues (liver, adrenal glands, adipose tissue).

-

-

Sample Preparation: Extract steroids from plasma, urine (after deconjugation with β-glucuronidase/sulfatase), and tissue homogenates using liquid-liquid or solid-phase extraction.

-

-

Data Analysis:

-

Use LC-MS/MS to detect and quantify the labeled 6-dehydroestrone in all biological matrices.

-

Determine the pharmacokinetic profile in plasma and the excretion profile in urine.

-

Quantify tissue levels to identify primary sites of biosynthesis and/or accumulation.

-

Quantitative Data and Interpretation

Data from these experiments should be summarized to provide a clear quantitative picture of the pathway.

Table 1: Hypothetical Enzyme Kinetic Data for Estrone C6-C7 Desaturation

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

|---|---|---|

| Pooled Human Liver Microsomes | 15.2 ± 2.1 | 45.3 ± 5.8 |

| Recombinant CYP3A4 | 12.8 ± 1.9 | 150.7 ± 12.4 |

| Recombinant CYP1A2 | >100 | Not Detected |

| Recombinant CYP2C9 | >100 | Not Detected |

This table would be populated with experimental data to compare the efficiency of different enzymes in catalyzing the reaction.

Conclusion and Future Directions

The in vivo biosynthesis of 6-dehydroestrone branches off the canonical estrogen pathway from its immediate precursor, estrone. While the upstream enzymatic steps are well-characterized, the specific enzyme responsible for the critical C6-C7 desaturation remains to be definitively identified. Evidence strongly suggests a role for a cytochrome P450 enzyme, likely expressed in the liver.

The comprehensive experimental workflow detailed in this guide—progressing from in vitro screening to cell-based validation and culminating in in vivo confirmation—provides a robust and self-validating strategy to close this knowledge gap. Successful execution of these studies will not only elucidate a novel step in human steroid metabolism but will also provide critical insights for drug development professionals working with estrogenic compounds, enabling a more complete understanding of their metabolic fate and potential physiological impact.

References

-

Aromatase - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Payne, A. H., & Hales, D. B. (2004). Overview of Steroidogenic Enzymes in the Pathway from Cholesterol to Active Steroid Hormones. Endocrine Reviews, 25(6), 947–970. [Link]

-

Miller, W. L. (1998). Steroidogenic enzymes. Endocrine, 7(1), 1-18. [Link]

-

Gosset, Inc. (n.d.). Cytochrome P450 Enzymes Involved in Steroidogenesis (Steroidogenic CYPs). Retrieved January 14, 2026, from [Link]

-

Al-Shatti, M. M., et al. (2022). Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection. Biomedicine & Pharmacotherapy, 153, 113426. [Link]

-

Mochizuki, H., Suhara, K., & Katagiri, M. (1992). Steroid 6 beta-hydroxylase and 6-desaturase reactions catalyzed by adrenocortical mitochondrial P-450. The Journal of Steroid Biochemistry and Molecular Biology, 42(1), 95–101. [Link]

-

French, D. (2016). Advances in bioanalytical techniques to measure steroid hormones in serum. Bioanalysis, 8(11), 1203–1219. [Link]

-

ResearchGate. (n.d.). The role of Aromatase in oestrogen synthesis. Retrieved January 14, 2026, from [Link]

-

Payne, A. H., & Hales, D. B. (2004). Overview of Steroidogenic Enzymes in the Pathway from Cholesterol to Active Steroid Hormones. Endocrine Reviews, 25(6), 947–970. [Link]

-

Lee, A. J., et al. (2003). Roles of cytochromes P450 1A2 and 3A4 in the oxidation of estradiol and estrone in human liver microsomes. The Journal of Pharmacology and Experimental Therapeutics, 304(2), 654-663. [Link]

-

Lee, A. J., et al. (2001). Role of Polymorphic Human Cytochrome P450 Enzymes in Estrone Oxidation. Cancer Research, 61(18), 6825-6832. [Link]

-

Estrone. (n.d.). Retrieved January 14, 2026, from [Link]

-

Reed, M. J., et al. (1985). Conversion of estrone to estradiol and estradiol to estrone in postmenopausal women. Obstetrics and Gynecology, 66(3), 361-365. [Link]

-

ResearchGate. (n.d.). Interconversion of estrone (E1) and estradiol (E2). Retrieved January 14, 2026, from [Link]

-

Ohe, T., et al. (2000). Novel Metabolic Pathway of Estrone and 17β-Estradiol Catalyzed by Cytochrome P-450. Drug Metabolism and Disposition, 28(10), 1159-1161. [Link]

-

Monk, J. M., et al. (2022). Inhibition of Δ-6 desaturase reduces fatty acid re-esterification in 3T3-L1 adipocytes independent of changes in n3-PUFA cellular content. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1867(7), 159160. [Link]

-

PubChem. (n.d.). Estrone. Retrieved January 14, 2026, from [Link]

-

Andrashko, V. V. (1969). [Effect of estrone on enzyme activity in energy metabolism of uterine muscle]. Pediatriia, akusherstvo i ginekologiia, 5, 33-36. [Link]

-

Ott, C., et al. (2011). Regulation of stearoyl-coenzyme A desaturase and fatty acid delta-6 desaturase-2 expression by linoleic acid and arachidonic acid in human sebocytes leads to enhancement of proinflammatory activity but does not affect lipogenesis. British Journal of Dermatology, 165(2), 269-276. [Link]

-

Fatty acid desaturase - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Stearoyl-CoA 9-desaturase - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Purohit, A., et al. (2005). Synthesis and structure-activity relationships of 2- and/or 4-halogenated 13β- and 13α-estrone derivatives as enzyme inhibitors of estrogen biosynthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(1), 79-87. [Link]

Sources

An In-Depth Technical Guide to the Physiological Role of 6-Dehydroestrone in Reproductive Endocrinology

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-dehydroestrone, an endogenous estrogen with a nuanced role in reproductive endocrinology. Synthesizing current literature and established methodologies, this document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to investigate this unique steroid hormone. We will delve into its biochemical origins, explore its physiological functions, and provide detailed protocols for its study, all while highlighting the critical distinctions between 6-dehydroestrone and its more extensively studied isomer, 8,9-dehydroestrone.

Introduction: Unveiling 6-Dehydroestrone

6-Dehydroestrone is a naturally occurring steroid hormone, structurally classified as an estrogen.[1] It is a derivative of estrone, characterized by the presence of an additional double bond between carbons 6 and 7 of the steroid B-ring.[1] While found in trace amounts in the human body, its presence and estrogenic activity suggest a role in the complex symphony of reproductive processes, including the regulation of the menstrual cycle.[1] Like other estrogens, 6-dehydroestrone is known to exert its biological effects through binding to estrogen receptors (ERs), thereby influencing gene expression.[1]

It is crucial to distinguish 6-dehydroestrone from its isomer, 8,9-dehydroestrone (Δ⁸-estrone). The latter is a minor component of conjugated equine estrogens (CEE), a widely used hormone replacement therapy, and has been the subject of more extensive clinical investigation.[2] While both are unsaturated estrogens, the position of the double bond significantly influences their three-dimensional structure and, consequently, their biological activity and metabolic fate. This guide will primarily focus on 6-dehydroestrone, drawing comparisons to its 8,9-isomer where informative.

Biosynthesis and Metabolism: An Uncharted Territory

The precise biosynthetic pathway of 6-dehydroestrone in humans remains to be fully elucidated. While the general pathway of estrogen synthesis from cholesterol is well-established, the specific enzymatic reactions leading to the formation of the C6-C7 double bond are not definitively characterized in the literature.

Hypothetical Biosynthetic Pathway

It is hypothesized that 6-dehydroestrone arises from the modification of common steroid precursors. The introduction of a hydroxyl group at the C-6 position of an estrogen precursor, followed by dehydration, is a plausible synthetic route.[3]

Diagram: Hypothetical Biosynthesis of 6-Dehydroestrone

Caption: A hypothesized biosynthetic pathway for 6-dehydroestrone.

Metabolism

The metabolic fate of 6-dehydroestrone is also an area requiring further investigation. It is likely metabolized through pathways common to other estrogens, such as hydroxylation, sulfation, and glucuronidation, to facilitate its excretion.[4] The metabolism of the related compound, 8,9-dehydroestrone, involves conversion to its more active 17β-hydroxysteroid derivative, 8,9-dehydro-17β-estradiol.[2] A similar conversion of 6-dehydroestrone to 6-dehydro-17β-estradiol is plausible and would represent a key activation step.

Physiological Role in Reproductive Endocrinology

The direct physiological effects of 6-dehydroestrone on reproductive tissues are not extensively documented. However, based on its estrogenic nature and the known actions of related compounds, we can infer its likely roles.

Interaction with Estrogen Receptors

6-Dehydroestrone is known to bind to estrogen receptors, the primary mediators of estrogen signaling.[1] There are two main subtypes of estrogen receptors, ERα and ERβ, which have distinct tissue distributions and can mediate different physiological effects. The relative binding affinity of 6-dehydroestrone for ERα and ERβ has not been definitively established and represents a critical area for future research. This binding profile will ultimately determine its specific effects on target tissues.

Diagram: Estrogen Receptor Signaling Pathway

Sources

A Technical Guide to the Mechanism of Action of 6-Dehydroestrone on Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the putative mechanism of action of 6-Dehydroestrone, a steroid hormone and derivative of estrone.[1] While direct biochemical data for this specific compound is limited, its structural similarity to other well-characterized Ring B unsaturated estrogens, such as equilin, allows for a robust, mechanistically-grounded hypothesis of its interaction with estrogen receptors (ERα and ERβ). This document synthesizes the canonical principles of estrogen receptor signaling with field-proven methodologies to serve as a comprehensive resource for researchers. We will explore the presumed molecular interactions, the functional consequences of receptor binding, including co-regulator recruitment and genomic signaling, and provide detailed, validated protocols for the experimental characterization of this and similar compounds. The objective is to equip researchers with the foundational knowledge and practical tools required to investigate the precise biological activity of 6-Dehydroestrone.

Introduction: The Estrogen Receptor Signaling Axis

The physiological and pathological effects of estrogens are mediated primarily by two subtypes of nuclear hormone receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[2] These proteins are ligand-activated transcription factors that are critical in regulating development, reproduction, and metabolism.[3] Upon binding an agonist ligand, the receptor undergoes a critical conformational change, leading to dimerization, recruitment of a cascade of co-activator proteins, and binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, ultimately modulating their transcription.[4]

6-Dehydroestrone (also known as 6,7-Didehydroestrone) is an estrogenic steroid hormone structurally related to components found in conjugated equine estrogens (CEEs), a complex mixture used in hormone replacement therapy.[1][5][6] Its defining feature is an additional double bond in the B-ring of the steroid core. Understanding how this structural modification influences its interaction with ERα and ERβ is key to defining its biological profile, including its potential potency, isoform selectivity, and tissue-specific effects. This guide will use the well-understood framework of estrogen action as a scaffold to detail the presumed mechanism of 6-Dehydroestrone and the experimental workflows required for its validation.

Part 1: Molecular Interaction with Estrogen Receptors

Binding Affinity and Isoform Selectivity

The initial and most fundamental step in estrogen action is the direct, non-covalent binding of the ligand to the receptor's Ligand Binding Pocket (LBP). The affinity of this interaction, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive assays, determines the concentration range over which the compound will be biologically active. Furthermore, the relative binding affinity (RBA) for ERα versus ERβ can dictate its broader physiological effects.

Table 1: Comparative Receptor Binding Affinities of Related Estrogens

| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Ratio | Reference(s) |

|---|---|---|---|---|

| 17β-Estradiol (E2) | 100 | 100 | 1.0 | [7] |

| Estrone (E1) | 9 | 15 | 1.7 | [7] |

| Equilin | ~13 | ~49 | ~3.8 | [5] |

| 6-Dehydroestrone | Undetermined | Undetermined | Undetermined | |

Relative Binding Affinity (RBA) is calculated relative to 17β-Estradiol, which is set to 100%.

Structural Basis for Interaction

The ER LBP is a predominantly hydrophobic cavity that, in its unliganded state, is in an open conformation. The binding of an agonistic ligand like an estrogen induces a significant conformational change. The steroid core of 6-Dehydroestrone is expected to dock into this pocket, stabilized by hydrogen bonds between its phenolic A-ring hydroxyl group and key residues (such as Glu353 in ERα and Arg394 in ERα) and extensive hydrophobic contacts. This binding event triggers the repositioning of Helix 12, a critical C-terminal alpha-helix, to fold over the LBP, effectively "trapping" the ligand. This movement creates a novel protein surface, the Activation Function 2 (AF-2) domain, which is essential for the subsequent recruitment of co-activators.

Part 2: Functional Consequences of Receptor Binding

Receptor Dimerization and Co-regulator Recruitment

The formation of the AF-2 surface upon 6-Dehydroestrone binding is the rate-limiting step for transcriptional activation. This new surface constitutes a high-affinity binding site for primary co-activators, most notably the p160/Steroid Receptor Co-activator (SRC) family (SRC-1, SRC-2, SRC-3).[3][4] These co-activators contain conserved LXXLL motifs (where L is leucine and X is any amino acid) that dock directly onto the AF-2 surface.

Once bound, the primary co-activators act as a scaffold to recruit secondary co-activators, which possess enzymatic activity.[3] Key among these are the histone acetyltransferases (HATs) p300 and CBP, which acetylate histone tails, leading to chromatin decondensation and increased accessibility of the DNA for the transcriptional machinery.

Caption: Cascade of co-regulator recruitment following ligand binding to ER.

Genomic Signaling Pathway (ERE-Dependent)

The fully assembled complex of the 6-Dehydroestrone-bound ER dimer and its associated co-activators translocates to the nucleus (if not already there) and scans the chromatin for EREs. An ERE is a specific palindromic DNA sequence (5'-AGGTCAnnnTGACCT-3') located in the regulatory regions of estrogen-responsive genes. The ER DNA-Binding Domain (DBD) recognizes and binds to this sequence with high specificity. This binding anchors the entire transcriptional complex to the gene promoter, allowing the enzymatic activities of the recruited co-activators (like p300/CBP) to remodel the local chromatin and facilitate the assembly of the RNA Polymerase II pre-initiation complex, leading to the transcription of the target gene.

Caption: The canonical genomic signaling pathway for estrogen receptors.

Non-Genomic Signaling

In addition to the classical genomic pathway, a sub-population of estrogen receptors is localized to the cell membrane (mERs).[8] These receptors can initiate rapid, non-genomic signaling cascades upon estrogen binding, often involving G-protein coupling and activation of kinase pathways like MAPK/ERK.[9] These rapid effects do not require gene transcription and can modulate cellular function within seconds to minutes. Whether 6-Dehydroestrone can activate these pathways is an important area for future investigation.

Part 3: Methodologies for Characterizing 6-Dehydroestrone Activity

To empirically determine the mechanism of action of 6-Dehydroestrone, a series of validated in vitro assays are required. The following protocols are presented as self-validating systems, providing a robust framework for characterization.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of 6-Dehydroestrone for ERα and ERβ by measuring its ability to compete with a high-affinity radiolabeled ligand (e.g., [³H]-17β-Estradiol).

-

Objective: To determine the IC50 and Relative Binding Affinity (RBA) of 6-Dehydroestrone for ERα and ERβ.

-

Principle: A fixed concentration of ER and radiolabeled estradiol are incubated with increasing concentrations of the unlabeled competitor compound (6-Dehydroestrone). The amount of bound radioactivity is inversely proportional to the affinity of the competitor.

-

Methodology: (Adapted from NTP and US EPA protocols)[10][11]

-

Receptor Preparation: Prepare receptor-containing cytosol from a suitable source, such as the uteri of ovariectomized rats, or use purified, recombinant human ERα and ERβ proteins.[10] Determine total protein concentration using a DTT-compatible method (e.g., Bio-Rad Protein Assay).[11]

-

Assay Setup: In assay tubes, combine TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol), a fixed amount of receptor preparation (e.g., 50-100 µg protein), and a fixed concentration of [³H]-Estradiol (e.g., 0.5-1.0 nM).[10]

-

Competition: Add increasing concentrations of 6-Dehydroestrone (e.g., from 10⁻¹² M to 10⁻⁵ M) or a reference compound (unlabeled 17β-Estradiol). Include tubes for total binding (no competitor) and non-specific binding (a vast excess of unlabeled estradiol).

-

Incubation: Incubate tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Separate bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption. Add a slurry of HAP to each tube, incubate, then wash the HAP pellet multiple times with buffer to remove unbound ligand.

-

Quantification: Elute the bound radioligand from the HAP pellet with ethanol and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of 6-Dehydroestrone.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of ligand that inhibits 50% of specific radioligand binding).

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of 6-Dehydroestrone) x 100.[7][9]

-

-

Protocol 2: ER-Mediated Transcriptional Activity (Dual-Luciferase Reporter Assay)

This cell-based assay measures the ability of 6-Dehydroestrone to act as an agonist and induce ER-mediated gene transcription.

-

Objective: To quantify the dose-dependent transcriptional activation of ERα and ERβ by 6-Dehydroestrone.

-

Principle: Cells are co-transfected with three plasmids: 1) An ER expression vector (ERα or ERβ), 2) A reporter vector containing a Firefly luciferase gene downstream of an ERE-containing promoter, and 3) A control vector expressing Renilla luciferase from a constitutive promoter (for normalization). Agonist binding to the ER activates transcription of the Firefly luciferase gene, producing light upon addition of its substrate.[12]

-

Methodology:

-

Cell Culture & Transfection: Plate ER-negative cells (e.g., HEK-293, HeLa) in a multi-well plate. Co-transfect the cells with the ERα or ERβ expression plasmid, the ERE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with medium containing increasing concentrations of 6-Dehydroestrone or a reference agonist (17β-Estradiol). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 18-24 hours to allow for transcription and translation of the luciferase enzymes.

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.[13]

-

Luminescence Reading: Transfer the cell lysate to a white, opaque 96-well plate. Use a luminometer with dual injectors.

-

Inject Firefly luciferase substrate and measure the luminescence (Signal A).

-

Inject a "stop and glow" reagent that simultaneously quenches the Firefly reaction and contains the substrate for Renilla luciferase. Measure the second luminescence (Signal B).[14]

-

-

Data Analysis:

-

For each well, calculate the normalized response by dividing the Firefly reading by the Renilla reading (Ratio = Signal A / Signal B).

-

Plot the normalized response against the log concentration of 6-Dehydroestrone.

-

Use non-linear regression to determine the EC50 (effective concentration for 50% of maximal response) and the maximum efficacy relative to 17β-Estradiol.

-

-

Caption: Workflow for a dual-luciferase reporter assay.

Protocol 3: Co-activator Recruitment Assay (Co-Immunoprecipitation)

This assay provides direct evidence of the formation of a functional transcription complex by detecting the ligand-dependent interaction between the estrogen receptor and a key co-activator.

-

Objective: To determine if 6-Dehydroestrone promotes the physical association of ERα/β with a primary co-activator (e.g., SRC-3).

-

Principle: An antibody against the "bait" protein (ER) is used to pull it out of a cell lysate. If a "prey" protein (SRC-3) is bound to the bait, it will be pulled down as well. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.[15]

-

Methodology: (Adapted from established Co-IP protocols)[15][16]

-

Cell Culture and Treatment: Grow cells expressing endogenous or transfected ER and the co-activator of interest (e.g., MCF-7 breast cancer cells). Treat cells with 6-Dehydroestrone (e.g., 10 nM), 17β-Estradiol (positive control), or vehicle (negative control) for a short period (e.g., 30-60 minutes).

-

Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation (IP): Incubate the pre-cleared lysate with an antibody specific to the estrogen receptor (the "bait").

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture. The beads will bind the antibody, capturing the ER and any associated proteins.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the co-activator (the "prey," e.g., anti-SRC-3). A positive result is the appearance of a band corresponding to SRC-3 in the lanes from cells treated with 6-Dehydroestrone, indicating a ligand-dependent interaction. Also, probe a separate blot for ER to confirm successful immunoprecipitation.

-

Summary and Future Directions

6-Dehydroestrone is presumed to function as a classical estrogen receptor agonist. Its mechanism of action involves binding to ERα and ERβ, inducing a conformational change that promotes receptor dimerization, the recruitment of a hierarchical cascade of co-activator proteins, and the binding of this complex to EREs on DNA to activate target gene transcription. Based on data from structurally similar compounds, it may exhibit a preferential binding affinity for ERβ.

While this guide provides a robust mechanistic framework, direct experimental validation is essential. The protocols detailed herein offer a clear path to fully characterizing the biochemical and cellular activities of 6-Dehydroestrone. Future research should focus on:

-

Definitive Binding Affinity: Precisely quantifying the Kd and RBA for both human ER isoforms.

-

SERM Properties: Investigating whether 6-Dehydroestrone exhibits tissue-selective agonist/antagonist activity, a hallmark of Selective Estrogen Receptor Modulators (SERMs).

-

Metabolic Profile: Understanding how 6-Dehydroestrone is metabolized in target tissues, as its metabolites may possess distinct activity profiles.

-

Global Gene Expression: Utilizing transcriptomic approaches (e.g., RNA-seq) to identify the full spectrum of genes regulated by 6-Dehydroestrone in various cell types.

By systematically applying these methodologies, the scientific community can fully elucidate the biological role of 6-Dehydroestrone and evaluate its potential as a therapeutic agent or research tool.

References

-

Wikipedia. Equilin. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

National Toxicology Program (NTP). (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Wikipedia. Selective estrogen receptor modulator. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Zhang, F., et al. (1999). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. PubMed. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Wikipedia. Template:Affinities of estrogen receptor ligands for the ERα and ERβ. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Springer Nature Experiments. Radioligand Binding Studies. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Shapiro, E.L., et al. (1972). Synthesis and biological activity of 17-esters of 6-dehydro-16-methylene-17 -hydroxyprogesterones. Journal of Medicinal Chemistry. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. NEPIS. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Liu, X., et al. (1999). Synthesis of the equine estrogen metabolites 2-hydroxyequilin and 2-hydroxyequilenin. Chemical Research in Toxicology. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Ubigene. (2025). Luciferase Assay: Principles, Purpose, and Process. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Utian, W.H., et al. (2000). Estrogen Activity and Novel Tissue Selectivity ofΔ 8,9-Dehydroestrone Sulfate in Postmenopausal Women. Oxford Academic. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Assay Genie. Dual Luciferase Reporter Assay Protocol. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

INDIGO Biosciences. (2023). Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol. YouTube. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

GoldBio. (2022). A Crash Course on Luciferase Assays. YouTube. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Chen, F., et al. (2012). DHEA metabolites activate estrogen receptors alpha and beta. PMC - NIH. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Yi, P., et al. (2014). The Structure of A Biologically Active Estrogen Receptor-Coactivator Complex on DNA. Molecular Cell. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Majumdar, S., & Li, X. (1997). New synthesis of delta 6-estrogens. Steroids. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Mukherjee, A., & Das, S.K. (2006). Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus. PMC - NIH. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Korach, K.S., & Levy, J. (1984). The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin. Endocrinology. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Jeyakumar, M., & Carlson, K.E. (2011). Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES. PMC - PubMed Central. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

PubChem. 6-dehydroestrone (C18H20O2). PubChemLite. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Vicent, G.P., et al. (2013). Coactivators enable glucocorticoid receptor recruitment to fine-tune estrogen receptor transcriptional responses. PMC - PubMed Central. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Abbondanza, C., et al. (2000). Co-immunoprecipitation of estrogen receptor and RIZ protein from cell extracts. ResearchGate. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Martínez-Mota, L., et al. (2022). Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. MDPI. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Taylor & Francis. Membrane estrogen receptor – Knowledge and References. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

-

Lin, A.H., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PMC - NIH. [Online]. Available: [Link]. [Accessed: Jan. 10, 2026].

Sources

- 1. CAS 2208-12-0: 6-Dehydroestrone | CymitQuimica [cymitquimica.com]

- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. The Structure of A Biologically Active Estrogen Receptor-Coactivator Complex on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coactivators enable glucocorticoid receptor recruitment to fine-tune estrogen receptor transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Equilin - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. goldbio.com [goldbio.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 6-Dehydroestrone: Biosynthesis, Analysis, and Biological Implications

Abstract: This guide provides a comprehensive technical overview of 6-dehydroestrone, a significant metabolite of estrone. We delve into the biochemical pathways governing its formation, present validated, field-proven methodologies for its precise quantification in biological matrices, and explore its physiological and pharmacological relevance. This document is intended for researchers, clinicians, and drug development professionals who require a deep, practical understanding of this steroid metabolite. We will move beyond simple descriptions to explain the causal reasoning behind experimental design, ensuring the protocols and insights provided are robust, reproducible, and scientifically sound.

The Context of Estrone Metabolism: A Fork in the Road

Estrone (E1) sits at a critical crossroads in steroid metabolism. It is not merely a precursor to the more potent estradiol (E2) but also the substrate for a diverse array of metabolic transformations leading to compounds with their own unique biological profiles. While the conversion to E2 via 17β-hydroxysteroid dehydrogenases (17β-HSDs) and the formation of hydroxylated catechols are well-studied pathways, the desaturation of the B-ring to form 6-dehydroestrone represents a distinct and important metabolic route. Understanding this pathway is crucial for a complete picture of estrogenic activity and for identifying potential biomarkers in various physiological and pathological states.

The formation of 6-dehydroestrone is not a ubiquitous event; its presence and concentration can be highly dependent on species and specific tissue types. For instance, it is a prominent component of the mixture of conjugated equine estrogens used in hormone replacement therapy, highlighting its pharmacological relevance from the outset.

Biosynthesis and Biochemical Profile of 6-Dehydroestrone

The conversion of estrone to 6-dehydroestrone is a desaturation reaction, introducing a double bond between carbons 6 and 7 of the steroid's B-ring.

Enzymatic Conversion

The primary enzyme responsible for this transformation is a steroid Δ⁶-desaturase. This enzymatic activity leads to the creation of a planar B-ring, which significantly alters the molecule's three-dimensional structure compared to the parent estrone. The precise identity and characterization of the human enzyme responsible for this conversion are still areas of active research, though it is understood to be a distinct activity from the aromatase or 17β-HSD enzymes.

Caption: Major metabolic pathways of estrone, highlighting the Δ⁶-desaturase route.

Analytical Methodologies for Quantification

The accurate quantification of 6-dehydroestrone in complex biological matrices like plasma, urine, or tissue homogenates is non-trivial. The primary challenges include its relatively low physiological concentration in humans, the presence of isomeric compounds, and the overall complexity of the matrix. A robust analytical workflow is therefore paramount.

Caption: A typical validated workflow for 6-dehydroestrone quantification.

Sample Preparation: The Foundation of Accuracy

The goal of sample preparation is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrument analysis. For steroids, Solid-Phase Extraction (SPE) is often the method of choice over Liquid-Liquid Extraction (LLE) due to its superior selectivity, reproducibility, and ease of automation.

A Self-Validating SPE Protocol (Example):

-

Internal Standard Spiking: Prior to any processing, spike the sample (e.g., 500 µL of plasma) with a known concentration of a stable isotope-labeled internal standard (e.g., 6-dehydroestrone-d4).

-

Causality: The internal standard co-extracts with the analyte and experiences identical matrix effects and ionization suppression. Its consistent recovery allows for the accurate correction of any analyte loss during the workflow, which is the cornerstone of a self-validating system.

-

-

Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

-

Causality: Conditioning activates the sorbent's functional groups and ensures proper interaction with the sample.

-

-

Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. Follow with a wash of 1 mL of 20% methanol to remove more lipophilic impurities without eluting the analyte.

-

Causality: This differential washing is a critical step. The wash solutions are designed to be strong enough to remove impurities but weak enough to leave the target analyte bound to the sorbent, thereby maximizing the cleanliness of the final extract.

-

-

Elution: Elute the 6-dehydroestrone with 1 mL of methanol containing 2% formic acid.

-

Causality: The acidic modifier ensures that the phenolic hydroxyl group of the steroid is protonated, facilitating its release from the SPE sorbent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Causality: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the reversed-phase chromatography system, leading to sharp, well-defined chromatographic peaks.

-

UPLC-MS/MS Quantification: The Gold Standard

For ultimate sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the definitive technique.

Protocol Details:

-

Chromatographic System: A UPLC system, such as a Waters ACQUITY UPLC I-Class.

-

Column: A C18 reversed-phase column (e.g., Waters CORTECS C18, 1.7 µm, 2.1 x 50 mm).

-

Causality: The C18 stationary phase provides the necessary hydrophobicity to retain and separate steroids. The sub-2 µm particle size of the UPLC column allows for higher resolution and faster analysis times compared to traditional HPLC.

-

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: A linear gradient from 40% B to 95% B over 5 minutes.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Sciex 7500 or Waters Xevo TQ-S).

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

Causality: The phenolic group on the A-ring of estrogens is readily deprotonated, making ESI in negative mode highly sensitive and specific for this class of compounds.

-

Data Presentation: MRM Transitions

The specificity of the assay is achieved by using Multiple Reaction Monitoring (MRM), where the mass spectrometer is programmed to detect a specific precursor ion and a specific product ion for both the analyte and the internal standard.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (eV) |

| 6-Dehydroestrone | 267.1 | 143.1 | 50 | -35 |

| 6-Dehydroestrone-d4 (IS) | 271.1 | 145.1 | 50 | -35 |

Note: These values are illustrative and must be empirically optimized for the specific instrument in use.

Biological Significance and Future Directions

While not as potent as estradiol, 6-dehydroestrone is not an inert metabolite. It exhibits weak estrogenic activity and can contribute to the overall hormonal milieu. Its primary significance may lie in its role as a biomarker. Elevated levels could indicate an upregulation of Δ⁶-desaturase activity, a pathway that may be relevant in certain endocrine-related conditions or in the metabolism of specific xenobiotics.